2-methyl-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methyl-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, a nitro group, a trifluoromethyl group, and a phenoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The trifluoromethyl group is a common substituent in pharmaceuticals and agrochemicals, and it’s known to significantly affect the physical and chemical properties of the compounds it’s part of .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group, for example, is known to undergo various reactions, including substitutions and additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to significantly affect the polarity, lipophilicity, and metabolic stability of compounds .Scientific Research Applications
LC-MS/MS Study of Degradation Processes
A study by Barchańska et al. (2019) employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to determine the stability and identify degradation products of nitisinone, a compound with similar complexity. This research underscores the importance of understanding stability and degradation pathways in developing medical applications of complex organic compounds (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Environmental Fate and Behavior of Parabens
Research by Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens in aquatic environments. While parabens differ structurally from the specified compound, this review provides insight into how similar compounds might behave in the environment and their potential effects, highlighting the relevance of environmental impact studies for chemical compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Non-oxidizing Biocides in Reverse Osmosis Systems
Da-Silva-Correa et al. (2022) explored the application of non-oxidizing biocides to prevent biofouling in reverse osmosis polyamide membrane systems, including their antimicrobial efficiency and safety. This research highlights the importance of chemical compounds in water treatment technologies, possibly relevant to the applications of complex benzamides in similar contexts (Da-Silva-Correa, Smith, Thibodeau, Welsh, & Buckley, 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-methyl-3-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O4/c1-11-14(6-3-7-15(11)22(24)25)16(23)21-8-9-26-13-5-2-4-12(10-13)17(18,19)20/h2-7,10H,8-9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIVVCAIPVOSLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.